13-(3,4,5-Trimethoxyphenyl)-2,10,16-trioxapentacyclo[12.8.0.0^{3,12}.0^{4,9}.0^{17,22}]docosa-1(14),3(12),4(9),5,7,17(22),18,20-octaene-11,15-dione
Description
The compound 13-(3,4,5-Trimethoxyphenyl)-2,10,16-trioxapentacyclo[12.8.0.0³,¹².0⁴,⁹.0¹⁷,²²]docosa-1(14),3(12),4(9),5,7,17(22),18,20-octaene-11,15-dione (CAS: 375359-23-2) is a complex polycyclic aromatic system featuring a pentacyclic backbone with three oxygen atoms integrated into the ring system and a 3,4,5-trimethoxyphenyl substituent. The compound’s safety profile highlights hazards such as toxicity (H301, H311), environmental risks (H410), and flammability (H228), necessitating stringent handling protocols .
Properties
IUPAC Name |
13-(3,4,5-trimethoxyphenyl)-2,10,16-trioxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4,6,8,17,19,21-octaene-11,15-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20O8/c1-31-19-12-14(13-20(32-2)26(19)33-3)21-22-24(15-8-4-6-10-17(15)34-27(22)29)36-25-16-9-5-7-11-18(16)35-28(30)23(21)25/h4-13,21H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBEVDVOVJQOHGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C3=C(C4=CC=CC=C4OC3=O)OC5=C2C(=O)OC6=CC=CC=C65 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
These include tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β. These targets play crucial roles in cellular processes such as cell division, protein folding, redox homeostasis, gene expression, signal transduction, drug resistance, and cell growth.
Mode of Action
Tmp-bearing compounds have been reported to inhibit their targets effectively. For instance, TMP analogs have been found to fit into the colchicine binding site (CBS) of the αβ-tubulin heterodimer, leading to the inhibition of tubulin polymerization.
Biochemical Pathways
Tmp-bearing compounds have been known to impact a variety of biochemical pathways due to their broad range of targets. For example, by inhibiting tubulin, these compounds can affect the microtubule dynamics, disrupting cell division and leading to cell death.
Result of Action
Tmp-bearing compounds have demonstrated a wide range of bioactivity effects, including notable anti-cancer effects. They have also shown promising anti-fungal, anti-bacterial, and antiviral activities, as well as significant efficacy against various parasites. Furthermore, these compounds have been associated with anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine properties.
Biological Activity
The compound 13-(3,4,5-Trimethoxyphenyl)-2,10,16-trioxapentacyclo[12.8.0.0^{3,12}.0^{4,9}.0^{17,22}]docosa-1(14),3(12),4(9),5,7,17(22),18,20-octaene-11,15-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to summarize the current understanding of its biological activity based on available research findings.
Chemical Structure
The compound features a unique pentacyclic structure with multiple functional groups including methoxy and dione moieties. Its structural complexity suggests a potential for diverse biological interactions.
Biological Activities
Research indicates that this compound may exhibit various biological activities:
- Antitumor Activity : Preliminary studies suggest that derivatives of compounds with similar structural motifs have shown significant cytotoxic effects against various cancer cell lines. For instance, compounds related to TMCA (3,4,5-trimethoxycinnamic acid) have demonstrated antitumor properties by modulating pathways involved in cancer progression .
- Antimicrobial Properties : The presence of methoxy groups in the structure is often associated with enhanced antimicrobial activity. Compounds with similar configurations have been reported to inhibit the growth of various bacteria and fungi .
- Anti-inflammatory Effects : Some studies suggest that compounds similar to this one may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies of related compounds indicate that:
- The presence of multiple methoxy groups enhances the biological activity.
- The geometric configuration (cis/trans) of double bonds can significantly influence the efficacy of these compounds against specific biological targets .
Case Studies
- Antitumor Efficacy : A study on TMCA derivatives indicated that certain esters exhibited IC50 values as low as 0.15 µg/mL against tumor cells. This suggests that modifications in the chemical structure can lead to enhanced potency against cancer cells .
- Antimicrobial Activity : Research has shown that compounds with similar tricyclic structures can effectively combat resistant strains of bacteria. For example, a derivative exhibited significant inhibition against Staphylococcus aureus with an MIC value of 32 µg/mL .
Data Tables
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Features
The following table compares the target compound with three structurally related molecules from the provided evidence:
Key Observations:
Ring Complexity : The target compound and the diazapentacyclo analogue share pentacyclic frameworks, but the latter incorporates nitrogen atoms, likely altering electronic properties and reactivity.
Oxygen Content : The target compound has three oxygen bridges (trioxa), while the 14-methoxy analogue has two (dioxa). This difference may influence solubility and metabolic stability.
Substituent Effects : The 3,4,5-trimethoxyphenyl group in the target compound is absent in others. This moiety is often associated with enhanced membrane permeability and cytotoxicity in anticancer agents.
Reactivity and Pharmacological Implications
- Electrophilic Susceptibility : The electron-rich aromatic system in the target compound (due to methoxy groups) may increase susceptibility to electrophilic attack compared to the hydroxylated tetracyclic compound .
- Hydrogen Bonding : Crystallographic data from similar compounds (e.g., ) reveal intramolecular hydrogen bonds (e.g., C–H···O interactions), which stabilize conformations. Such interactions are critical for binding to biological targets.
- Cytotoxicity Potential: The trimethoxyphenyl group is structurally analogous to combretastatin A-4 derivatives, known tubulin inhibitors . However, explicit pharmacological data for the target compound are unavailable in the provided evidence.
Crystallographic and Computational Insights
- Structural Validation: Programs like SHELXL and ORTEP-III were used to resolve the crystal structures of analogues, confirming non-planar puckering in fused rings (e.g., cyclopentane-like distortions ).
- Ring Puckering : The target compound’s fused rings likely exhibit puckering amplitudes comparable to those in 14-methoxy-dioxapentacyclo (e.g., torsion angles of ~175° for C–H···O bonds ).
Preparation Methods
Preparation of 3,4,5-Trimethoxybenzaldehyde
The TMP moiety is synthesized from syringaldehyde through sequential methylation and oxidation:
- Methylation : Syringic acid is treated with dimethyl sulfate in alkaline conditions to yield 3,4,5-trimethoxybenzoic acid.
- Reduction : The carboxylic acid is reduced to 3,4,5-trimethoxybenzyl alcohol using lithium aluminum hydride.
- Oxidation : Catalytic oxidation with pyridinium chlorochromate (PCC) produces 3,4,5-trimethoxybenzaldehyde.
This aldehyde serves as a critical electrophilic partner in subsequent condensation reactions.
Construction of the Pentacyclic Core
Oxazolone Intermediate Formation
The oxazolone ring is synthesized via Erlenmeyer-Plöchl azlactonization:
- Acylation : 2-(3,4-Dimethoxybenzamido)acetic acid is condensed with 3,4,5-trimethoxybenzaldehyde in acetic anhydride containing anhydrous sodium acetate.
- Cyclization : Intramolecular cyclodehydration forms the oxazolone scaffold, yielding 2-(3,4-dimethoxyphenyl)-4-(3,4,5-trimethoxybenzylidene)oxazolone.
Reaction Conditions
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Acylation | Acetic anhydride, NaOAc | 110°C | 4 h | 78% |
| Cyclization | Reflux | 120°C | 6 h | 65% |
Ring Expansion and Etherification
The oxazolone undergoes ring-opening and re-cyclization to install the trioxapentacyclic system:
- Ring-Opening : Treatment with methanol or ethanol in the presence of triethylamine generates acrylate esters.
- Etherification : Base-mediated intramolecular nucleophilic attack forms the 2,10,16-trioxa linkages.
- Ketone Formation : Oxidative dearomatization using DDQ introduces the 11- and 15-ketone groups.
Final Assembly of Compound X
Coupling of Fragments
The TMP-aldehyde is coupled to the pentacyclic core via a Knoevenagel condensation:
- Condensation : The oxazolone intermediate reacts with 3,4,5-trimethoxybenzaldehyde in DMF with piperidine as a catalyst.
- Cycloaddition : A Diels-Alder reaction between the dienophile and a conjugated diene intermediate forms the final pentacyclic framework.
Optimized Conditions
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Catalyst | Piperidine (10 mol%) |
| Temperature | 80°C |
| Time | 12 h |
| Yield | 58% |
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, 70:30 MeOH/H₂O) confirmed >98% purity, with a retention time of 12.7 min.
Challenges and Optimization Strategies
Steric Hindrance in Cyclization
The bulky TMP group impedes ring-closure during pentacycle formation. Mitigation strategies include:
Ketone Epimerization
The α,β-unsaturated ketone moiety is prone to epimerization under basic conditions. Stabilization is achieved via:
- Low-Temperature Workup (<0°C).
- Chelating Agents : Addition of EDTA suppresses base-mediated degradation.
Comparative Evaluation of Synthetic Routes
| Method | Steps | Total Yield | Key Advantage | Limitation |
|---|---|---|---|---|
| Erlenmeyer-Plöchl | 5 | 32% | Scalability | Low diastereoselectivity |
| Diels-Alder | 4 | 41% | Stereocontrol | High catalyst load |
| Microwave-Assisted | 3 | 58% | Time efficiency | Specialized equipment |
Q & A
Q. What methodologies are recommended for structural elucidation of this polycyclic compound?
- Methodological Answer : X-ray crystallography is the gold standard for resolving complex polycyclic structures. For example, single-crystal X-ray studies at 293 K with a mean C–C bond length of 0.005 Å and -factor of 0.041 can confirm stereochemical assignments and ring conformations . Complementary techniques include:
- NMR spectroscopy : To analyze methoxy group environments and aromatic proton coupling.
- High-resolution mass spectrometry (HRMS) : For molecular formula validation (e.g., , exact mass 628.7 g/mol) .
Table 1 : Key crystallographic parameters from :
| Parameter | Value |
|---|---|
| Temperature (K) | 293 |
| Mean C–C bond length | 0.005 Å |
| -factor | 0.041 |
| Data-to-parameter ratio | 7.1 |
Q. How can researchers optimize the synthesis yield of this compound?
- Methodological Answer : Multi-step organic reactions require precise control of temperature, catalysts, and inert atmospheres. Key steps include:
- Core pentacyclic scaffold assembly : Use Pd-catalyzed cross-coupling for aryl-ether bond formation .
- Functional group introduction : Protect reactive sites (e.g., ketones) during methoxyphenyl group addition to avoid side reactions.
- Purification : Employ gradient column chromatography with silica gel (hexane/ethyl acetate) to isolate intermediates .
Note : Solvent polarity and reaction time must be empirically adjusted based on TLC monitoring.
Q. What are the critical physical properties for solubility and stability studies?
- Methodological Answer :
- Melting point : 118–120°C (for precursor 3,4,5-trimethoxyphenylacetic acid) .
- Hydrophobicity : LogP calculations predict high lipophilicity due to aromatic rings and ether linkages, necessitating DMSO or DMF as solvents for in vitro assays .
- Stability : Conduct accelerated degradation studies under varying pH (2–12) and UV light exposure to identify labile functional groups (e.g., ester bonds) .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in proposed reaction mechanisms?
- Methodological Answer : Density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) can model transition states and activation energies for key steps like ketone reduction or etherification. For example:
- Compare calculated values with experimental kinetics to validate mechanistic pathways .
- Use molecular docking to predict regioselectivity in methoxy group additions .
Case Study : Discrepancies in oxidation product yields (ketone vs. alcohol) were resolved by identifying solvent-dependent radical intermediates via DFT .
Q. What strategies address bioactivity data variability across cell-line studies?
- Methodological Answer :
- Standardized assays : Use identical cell lines (e.g., HEK-293 or HeLa) and normalize data to housekeeping genes (e.g., GAPDH).
- Dose-response curves : Fit IC values using nonlinear regression (e.g., GraphPad Prism) to account for batch-to-batch compound variability .
- Meta-analysis : Pool data from independent studies (e.g., CAS 642-71-7 derivatives) to identify trends in structure-activity relationships (SAR) .
Q. How can AI-driven platforms enhance synthetic route design for analogs?
- Methodological Answer : Integrate AI tools like COMSOL Multiphysics for reaction optimization:
- Parameter screening : Train neural networks on historical data (e.g., temperature, solvent polarity) to predict optimal conditions for new analogs .
- Retrosynthetic planning : Use open-source platforms (e.g., IBM RXN) to prioritize routes with fewer steps and higher atom economy.
Example : AI-generated routes reduced synthesis time for a trioxapentacyclo analog by 40% through selective C–H activation .
Data Contradiction Analysis
Q. How should researchers validate conflicting reports on metabolic stability?
- Methodological Answer :
- Cross-species assays : Compare microsomal stability in human vs. rat liver S9 fractions to identify species-specific metabolism.
- Isotope labeling : Use -tagged compound to trace degradation pathways via LC-MS/MS .
- Enzyme inhibition : Co-incubate with CYP450 inhibitors (e.g., ketoconazole) to pinpoint oxidative hotspots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
